molecular formula C15H14N2O4 B10893421 N-[(4-methylbenzyl)oxy]-3-nitrobenzamide

N-[(4-methylbenzyl)oxy]-3-nitrobenzamide

Cat. No.: B10893421
M. Wt: 286.28 g/mol
InChI Key: GQXVTGJGLALVMJ-UHFFFAOYSA-N
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Description

N-[(4-Methylbenzyl)oxy]-3-nitrobenzamide is a chemical compound offered for research and development purposes. This product is part of a class of nitroaromatic compounds that are of significant interest in various scientific fields, including materials science and medicinal chemistry. Compounds with similar structural motifs, such as an ether-linked 4-methylbenzyl group and a nitrobenzamide component, have been identified as key intermediates or target molecules in scientific studies . Specifically, a closely related aroylhydrazone derivative has been synthesized and its crystal structure analyzed, revealing a non-planar conformation with specific dihedral angles between the aromatic rings induced by crystal packing requirements . Such structural data is valuable for researchers studying intermolecular interactions and crystal engineering. Furthermore, the structural features of this compound, including the nitro group and the benzamide core, are common in the development of pharmacologically active molecules. Related sulfonamide and hydrazone compounds are investigated for a wide range of potential biological activities . This product is strictly for use in laboratory research. It is not intended for diagnostic or therapeutic purposes, nor for human or animal consumption. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

N-[(4-methylphenyl)methoxy]-3-nitrobenzamide

InChI

InChI=1S/C15H14N2O4/c1-11-5-7-12(8-6-11)10-21-16-15(18)13-3-2-4-14(9-13)17(19)20/h2-9H,10H2,1H3,(H,16,18)

InChI Key

GQXVTGJGLALVMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CONC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

solubility

>42.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE typically involves the reaction of 3-nitrobenzoic acid with 4-methylbenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an ester intermediate, which is then converted to the desired benzamide by treatment with ammonia or an amine .

Industrial Production Methods

Industrial production of N1-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N~1~-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: Formation of N1-[(4-METHYLBENZYL)OXY]-3-AMINOBENZAMIDE.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

    Oxidation: Formation of N1-[(4-METHYLBENZYL)OXY]-3-CARBOXYBENZAMIDE.

Scientific Research Applications

N~1~-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-[(4-METHYLBENZYL)OXY]-3-NITROBENZAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide moiety can also interact with proteins or enzymes, modulating their activity and influencing cellular pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features

Key structural analogs differ in the substituents attached to the amide nitrogen or benzamide core. Below is a comparative analysis:

Table 1: Structural Comparison of N-[(4-Methylbenzyl)oxy]-3-nitrobenzamide and Analogs
Compound Name Substituents on Amide Nitrogen Benzamide Core Modification Molecular Formula Molecular Weight (g/mol) Reference
This compound 4-Methylbenzyloxy 3-Nitro C₁₅H₁₄N₂O₄ 286.28 -
N-(3-Methylphenyl)-3-nitrobenzamide 3-Methylphenyl 3-Nitro C₁₄H₁₂N₂O₃ 256.26
N-(4-Methoxyphenyl)-3-nitrobenzamide 4-Methoxyphenyl 3-Nitro C₁₄H₁₂N₂O₄ 272.26
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide 5-(4-Methylbenzyl)thiazol-2-yl 3-Nitro C₁₈H₁₅N₃O₃S 353.40
4-Nitro-N-(3-nitrophenyl)benzamide 3-Nitrophenyl 4-Nitro C₁₃H₉N₃O₅ 287.23

Key Observations :

  • Electron Effects : The 4-methoxy group in N-(4-methoxyphenyl)-3-nitrobenzamide is electron-donating, increasing electron density on the phenyl ring compared to the electron-withdrawing 4-methylbenzyloxy group in the target compound .
  • Nitro Positioning : 4-Nitro-N-(3-nitrophenyl)benzamide features dual nitro groups, which may enhance acidity and intermolecular interactions .

Physicochemical Properties

Substituents significantly influence logP, solubility, and stability:

Table 2: Physicochemical Properties
Compound Name logP (Calculated) Water Solubility (Predicted) Stability Notes
This compound ~3.2 Low Stable under inert conditions
N-(3-Methylphenyl)-3-nitrobenzamide ~2.8 Moderate Stable at room temperature
N-(4-Methoxyphenyl)-3-nitrobenzamide ~2.5 Moderate Sensitive to oxidation
N-[5-(4-Methylbenzyl)-1,3-thiazol-2-yl]-3-nitrobenzamide ~3.9 Low Photosensitive
4-Nitro-N-(3-nitrophenyl)benzamide ~2.1 Low Hygroscopic

Key Observations :

  • The 4-methylbenzyloxy group in the target compound increases lipophilicity (logP ~3.2) compared to analogs with polar substituents like methoxy (logP ~2.5) .
  • Thiazolyl-containing analogs exhibit the highest logP values (~3.9), suggesting poor aqueous solubility .

Key Observations :

    Q & A

    Basic Research Questions

    Q. What are the standard synthetic routes for preparing N-[(4-methylbenzyl)oxy]-3-nitrobenzamide, and how can reaction conditions be optimized?

    • Methodology :

    • Step 1 : React 3-nitrobenzoyl chloride with O-(4-methylbenzyl)hydroxylamine in anhydrous dichloromethane (DCM) under inert atmosphere.
    • Step 2 : Use a base (e.g., sodium carbonate or triethylamine) to neutralize HCl byproducts.
    • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol.
    • Optimization : Monitor reaction progress with TLC (Rf ~0.5 in 3:1 hexane/EtOAc). Adjust stoichiometry (1:1.2 molar ratio of acyl chloride to amine) to minimize unreacted starting material. Hazard analysis for reagents like DCM and nitro compounds is critical .

    Q. How can researchers ensure purity and characterize this compound post-synthesis?

    • Analytical Techniques :

    • Purity : HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min flow rate) to confirm >95% purity.
    • Structural Confirmation :
    • 1H/13C NMR : Key peaks include aromatic protons (δ 7.5–8.3 ppm for nitrobenzamide) and methylbenzyloxy group (δ 2.3 ppm for CH3, δ 4.8 ppm for OCH2) .
    • IR Spectroscopy : Stretch bands for amide C=O (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹).
    • Mass Spectrometry : ESI-MS expected [M+H]+ at m/z 315.1.

    Advanced Research Questions

    Q. What advanced structural elucidation techniques are recommended for resolving crystallographic or electronic properties?

    • Methods :

    • Single-Crystal X-ray Diffraction : Use SHELXL for refinement (Mo-Kα radiation, λ = 0.71073 Å). Analyze intermolecular interactions (e.g., π-π stacking of aromatic rings) .
    • Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., H-bonding between amide groups and nitro O-atoms) using CrystalExplorer .
    • Molecular Electrostatic Potential (MEP) : DFT calculations (B3LYP/6-311G**) to map charge distribution and predict reactivity .

    Q. How can researchers investigate the compound’s biological activity and mechanism of action?

    • Experimental Design :

    • Enzyme Inhibition Assays : Test against kinases (e.g., VEGFR-2) using ADP-Glo™ kits. IC50 values can be calculated via dose-response curves .
    • Molecular Docking : AutoDock Vina to simulate binding to target proteins (e.g., histone deacetylases). Validate with mutagenesis studies .
    • Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HepG2, MCF-7). Include positive controls (e.g., doxorubicin) and measure IC50 over 48–72 hrs .

    Q. What are the critical stability considerations for handling and storing this compound?

    • Stability Protocol :

    • Thermal Stability : DSC analysis to identify decomposition temperatures (avoid heating above 150°C). Store at –20°C in amber vials to prevent photodegradation .
    • Hygroscopicity : Use desiccants (silica gel) in storage containers.
    • Mutagenicity Assessment : Conduct Ames II testing with TA98 and TA100 strains. Compare to reference compounds (e.g., benzyl chloride) .

    Data Contradictions and Resolution

    Q. How should researchers address discrepancies in reported synthetic yields or by-product profiles?

    • Troubleshooting :

    • By-Product Identification : LC-MS to detect side products (e.g., unreacted hydroxylamine or dimerized species).
    • Yield Optimization : Screen solvents (DMF vs. DCM) and catalysts (e.g., DMAP). Pilot small-scale reactions under inert vs. ambient conditions .
    • Reproducibility : Validate protocols using independent synthesis batches and cross-lab collaboration.

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